D-AP7

NMDA Receptor Subunit Selectivity Electrophysiology

Interchanging NMDA antagonists can compromise experimental reproducibility. D-AP7, the active D-enantiomer, eliminates this risk through unique subunit selectivity that differentiates D-AP5-resistant receptor populations. • Pure active enantiomer - avoids confounding effects of racemic DL-AP7 • Distinct NR2 subunit profile - discriminates NMDA receptor subpopulations • Reliable in vivo tool - precise dosing for learning, memory & neuroprotection studies

Molecular Formula C7H16NO5P
Molecular Weight 225.18 g/mol
CAS No. 81338-23-0
Cat. No. B1669810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-AP7
CAS81338-23-0
Synonyms(+--)-2-amino-7-phosphonoheptanoic acid
2-amino-7-phosphoheptanoic acid
2-amino-7-phosphonoheptanoic acid
2-amino-7-phosphonoheptanoic acid, (+-)-isomer
2-amino-7-phosphonoheptanoic acid, (R)-isomer
2-amino-7-phosphonoheptanoic acid, (S)-isomer
AP-7
AP-7 compound
D-AP7
Molecular FormulaC7H16NO5P
Molecular Weight225.18 g/mol
Structural Identifiers
SMILESC(CCC(C(=O)O)N)CCP(=O)(O)O
InChIInChI=1S/C7H16NO5P/c8-6(7(9)10)4-2-1-3-5-14(11,12)13/h6H,1-5,8H2,(H,9,10)(H2,11,12,13)/t6-/m1/s1
InChIKeyMYDMWESTDPJANS-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





D-AP7: Competitive NMDA Antagonist


D-AP7 (D-(-)-2-Amino-7-phosphonoheptanoic acid) is a selective, competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory [1]. It is the pharmacologically active D-enantiomer of the racemic mixture DL-AP7 and is structurally distinguished from the shorter-chain analog D-AP5 by its 7-carbon backbone, which confers a distinct pharmacological profile [2].

D-AP7 Substitution Pitfalls


The interchangeable use of 'NMDA antagonist' compounds is a critical pitfall in experimental design, as D-AP7 exhibits unique, quantifiable differences in receptor subunit selectivity, functional efficacy, and enantiomeric potency compared to its closest analogs, D-AP5 and racemic DL-AP7. These differences are not minor; they can dictate the outcome of physiological studies and invalidate conclusions drawn from experiments using less selective or less potent alternatives [1].

D-AP7 vs. Analogs: Key Evidence


Enhanced NR2 Subunit Selectivity

D-AP7 exhibits significantly greater selectivity among NMDA receptor NR2 subunits than its short-chain homolog D-AP5. While all competitive antagonists tested showed an affinity rank order of NR2A > NR2B > NR2C > NR2D, the 7-carbon chain of D-AP7 amplifies the affinity differences between subunits compared to 5-carbon chain compounds like D-AP5 [1].

NMDA Receptor Subunit Selectivity Electrophysiology

Functional Divergence in the Red Nucleus

In a direct head-to-head comparison, iontophoretically applied D-AP5 significantly reduced or abolished monosynaptic excitatory responses in the cat red nucleus evoked by sensorimotor cortex stimulation. In stark contrast, D-AP7 was completely ineffective at blocking these same synaptic responses, despite both compounds being effective NMDA receptor antagonists [1].

Synaptic Transmission Red Nucleus NMDA Receptor Subtypes

D-Enantiomer Potency Advantage

D-AP7 is the active enantiomer of 2-amino-7-phosphonoheptanoic acid, whereas the L-isomer is pharmacologically inactive [1]. This is reflected in the potency of the racemic mixture, DL-AP7, which requires a higher effective dose to achieve a biological effect. For instance, the anticonvulsant ED50 of DL-AP7 in mice is 0.22 nmol/mouse (i.c.v.) . This means that a 5 nmol dose of D-AP7 used in behavioral studies [2] represents a 45-fold higher molar amount of active compound compared to the active enantiomer content in a theoretically equipotent dose of the racemate.

Enantiomeric Potency Anticonvulsant In Vivo Pharmacology

D-AP7 Optimal Applications


NMDA Subunit-Specific Plasticity

As established by its greater subunit selectivity compared to short-chain antagonists like D-AP5, D-AP7 is the preferred tool for experiments requiring discrimination between NR2 subunit-containing NMDA receptor populations. This is critical for investigating the distinct roles of NR2A, NR2B, NR2C, and NR2D subunits in processes like long-term potentiation (LTP), neurotoxicity, and neurological disorders [1].

Red Nucleus NMDA Subpopulations

The direct evidence that D-AP7, unlike D-AP5, fails to block a specific subset of native NMDA receptors mediating cortical input to the red nucleus, positions D-AP7 as a unique pharmacological tool. Researchers should select D-AP7 to differentiate and study the function of D-AP5-resistant NMDA receptor subpopulations in this and potentially other brain regions [1].

Enantiomer-Pure Behavioral Pharmacology

For in vivo studies on learning, memory, anxiety, or neuroprotection, the use of D-AP7 is mandated over the racemic DL-AP7. The quantitative potency advantage of the pure active enantiomer ensures that experimental outcomes are directly attributable to NMDA receptor blockade, without confounding factors from the inactive isomer, and allows for more precise and reproducible dosing regimens [1][2].

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